2-(3-Fluorophenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom
Mechanism of Action
Target of Action
It is known that succinic acid, a component of this compound, plays a crucial role in the citric acid cycle, a key metabolic pathway .
Mode of Action
The compound may interact with its targets in a manner similar to succinic acid, which is involved in energy production within cells .
Biochemical Pathways
2-(3-Fluorophenyl)succinic acid may influence the citric acid cycle, given the presence of succinic acid in its structure . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Changes in this pathway can have significant downstream effects, including alterations in energy production.
Result of Action
Changes in the citric acid cycle, potentially influenced by this compound, can affect energy production within cells .
Biochemical Analysis
Biochemical Properties
It is known that succinic acid, a related compound, is an intermediate in the tricarboxylic acid (TCA) cycle . This suggests that 2-(3-Fluorophenyl)succinic acid may interact with enzymes, proteins, and other biomolecules involved in this cycle.
Cellular Effects
Succinic acid, a related compound, has been shown to alter the inflammatory microenvironment and expression of BCL-2 family proteins . This suggests that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that succinic acid and its derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Succinic acid, a related compound, is known to be an intermediate in the TCA cycle . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Products include 3-fluorobenzoic acid and 3-fluorobenzaldehyde.
Reduction: Products include 3-fluorophenylethanol and 3-fluorophenylmethane.
Substitution: Products vary depending on the substituent introduced, such as 3-chlorophenylsuccinic acid or 3-methoxyphenylsuccinic acid.
Scientific Research Applications
2-(3-Fluorophenyl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)succinic acid: Similar structure but with the fluorine atom at the para position.
2-(3-Chlorophenyl)succinic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of fluorine.
Uniqueness
2-(3-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFKFCICBDDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493041 |
Source
|
Record name | 2-(3-Fluorophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-34-6 |
Source
|
Record name | 2-(3-Fluorophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.